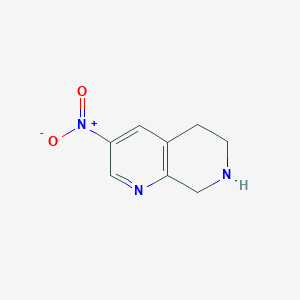

3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

Description

Significance of Naphthyridine Scaffolds in Modern Organic Synthesis

Naphthyridine scaffolds, which consist of a bicyclic system with two nitrogen atoms in a pyridine-pyridine fusion, are considered "privileged structures" in medicinal chemistry and organic synthesis. researchgate.net Their significance stems from their versatile biological activities and their utility as intermediates for more complex molecules. researchgate.netnih.gov Heterocyclic compounds containing nitrogen are crucial in drug development, and the naphthyridine nucleus is a key component in a wide array of pharmacologically active agents. researchgate.netnih.gov

The biological relevance of these scaffolds is extensive, with derivatives exhibiting properties such as:

Antimicrobial: The quinolone class of synthetic antibiotics, which includes the prominent 1,8-naphthyridine (B1210474) derivative Enoxacin, functions by inhibiting DNA replication. researchgate.net Nalidixic acid, another 1,8-naphthyridine, was an early antibacterial agent used for urinary tract infections. mdpi.com

Anticancer: Certain benzo[b] nih.govbenthamdirect.comnaphthyridine derivatives have shown significant cytotoxicity against human cancer cell lines, and other fused 1,5-naphthyridines can act as PARP-1 inhibitors. nih.govmdpi.com

Antiviral and Anti-inflammatory: The structural framework of naphthyridines is a promising starting point for the development of novel therapeutics against a range of diseases, including viral infections and inflammatory conditions. researchgate.netnih.gov

The synthetic versatility of the naphthyridine core allows for extensive chemical modification, enabling chemists to fine-tune its properties. nih.gov Well-established synthetic protocols like the Friedländer, Skraup, and Semmler-Wolff syntheses provide reliable routes to the core structure, while modern cross-coupling reactions allow for further functionalization. nih.govnih.gov This synthetic accessibility, combined with the scaffold's inherent bioactivity, secures the continued importance of naphthyridines in contemporary organic and medicinal chemistry. researchgate.net

Structural Classification and General Chemical Relevance of Tetrahydronaphthyridine Systems

Naphthyridines are classified into six distinct isomers based on the relative positions of the two nitrogen atoms within the bicyclic framework. researchgate.net This isomeric diversity gives rise to a wide range of electronic and steric properties across the different scaffolds.

| Naphthyridine Isomer | Nitrogen Positions |

| 1,5-Naphthyridine (B1222797) | 1 and 5 |

| 1,6-Naphthyridine | 1 and 6 |

| 1,7-Naphthyridine (B1217170) | 1 and 7 |

| 1,8-Naphthyridine | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine (B1199556) | 2 and 7 |

This table illustrates the six structural isomers of naphthyridine, distinguished by the placement of the two nitrogen atoms.

The partial reduction of one of the pyridine (B92270) rings leads to the formation of tetrahydronaphthyridine (THN) systems, which are valuable three-dimensional scaffolds for drug discovery. researchgate.net The saturation introduces conformational flexibility and specific stereochemical configurations, which can be crucial for molecular recognition and binding to biological targets. For instance, the catalytic reduction of 1,7-naphthyridine can yield a mixture of 1,2,3,4-tetrahydro-1,7-naphthyridine (B80053) and 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103), the latter of which serves as the core for the title compound. researchgate.net

The chemical relevance of THN systems is highlighted by their incorporation into potent and selective therapeutic agents. Researchers have developed THN derivatives as:

CXCR4 Antagonists: By modifying a tetrahydroisoquinoline structure to a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419), scientists created potent CXCR4 antagonists with improved drug-like properties. nih.govacs.org

CDK4/6 Inhibitors: Novel tetrahydronaphthyridine analogues have been designed and synthesized as selective inhibitors of cyclin-dependent kinases 4 and 6 for cancer therapy. nih.gov

RORγt Inverse Agonists: An asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold was a key step in developing a potent inverse agonist for the retinoid-related orphan receptor γt (RORγt). nih.gov

The 5,6,7,8-tetrahydro-1,7-naphthyridine pharmacophore, in particular, is considered a conformationally-restricted analog of the pharmacologically active 2-(3-pyridyl)ethylamine core structure, making it a highly attractive template for rational drug design. researchgate.net

The Role and Chemical Impact of Nitro Groups in Heteroaromatic Systems

The nitro group (–NO₂) is a compact, powerful functional group that exerts a profound influence on the chemical and physical properties of heteroaromatic systems. Its impact is primarily due to its strong electron-withdrawing nature, which arises from the electronegativity of the nitrogen and oxygen atoms and its ability to participate in resonance. nih.govwikipedia.org

The key chemical effects of introducing a nitro group to a heteroaromatic ring include:

Modulation of Electronic Properties: The nitro group deactivates the aromatic ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution. wikipedia.orgnih.gov This effect fundamentally alters the reactivity of the scaffold.

Increased Polarity and Altered Physicochemical Properties: The presence of a nitro group increases the polarity of a molecule, which can affect its solubility, stability, and receptor binding affinity. nih.govsvedbergopen.com

Bioactivity Conferral: The nitro group is a well-known pharmacophore and is present in numerous successful drugs, particularly antimicrobials like metronidazole (B1676534) and nitrofurantoin. nih.govsvedbergopen.com Its mechanism of action in these contexts often involves enzymatic reduction within the target cell to produce reactive nitroso and hydroxylamine (B1172632) intermediates, which can lead to cellular damage and death. nih.gov Because of this, the nitro group can be considered both a pharmacophore and a potential toxicophore. nih.gov

| Property | Impact of Nitro Group on Heteroaromatic Systems |

| Reactivity | Strong deactivation towards electrophilic substitution; strong activation towards nucleophilic substitution. wikipedia.orgnih.gov |

| Acidity | Increases the acidity of C-H bonds adjacent (alpha) to the group. wikipedia.org |

| Electronic Profile | Acts as a powerful electron-withdrawing group, altering the electronic distribution across the molecule. nih.govsvedbergopen.com |

| Biological Role | Functions as a key pharmacophore in many antimicrobial and antiparasitic agents. nih.gov |

| Metabolism | Can be metabolically reduced to form highly reactive intermediates, which is key to its therapeutic effect and potential toxicity. svedbergopen.com |

This table summarizes the significant chemical and biological impacts of incorporating a nitro group into a heteroaromatic scaffold.

The stability and reactivity of nitroaromatic compounds can also be influenced by the size of the aromatic system to which they are attached. rsc.org In essence, the nitro group is a versatile tool for medicinal chemists to manipulate the electronic character and biological profile of a lead compound.

Research Scope and Justification for Investigating 3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

The investigation of this compound is justified by the compelling combination of a validated, conformationally-defined heterocyclic scaffold with a potent, electronically-modulating functional group. The 5,6,7,8-tetrahydro-1,7-naphthyridine core provides a rigid, three-dimensional structure that is known to be a valuable starting point for bioactive compounds. researchgate.net The introduction of a nitro group at the 3-position of this scaffold is anticipated to create a molecule with a unique and potentially valuable chemical profile.

The primary justifications for focused research on this compound are:

Synergistic Combination of Privileged Moieties: The research explores the synergy between the tetrahydronaphthyridine scaffold, known for its favorable pharmacological properties, and the nitro group, a powerful pharmacophore. researchgate.netnih.gov This combination has the potential to yield novel compounds with distinct biological activities.

Modulation of Physicochemical Properties: The strong electron-withdrawing nature of the nitro group is expected to significantly alter the electronic distribution of the 1,7-naphthyridine ring system. This would influence the molecule's pKa, dipole moment, and potential for intermolecular interactions, thereby affecting its pharmacokinetic and pharmacodynamic profiles. svedbergopen.com

Exploration of Novel Chemical Space: While various isomers of tetrahydronaphthyridine and nitro-naphthyridines have been studied, the specific isomer this compound appears to be a less explored area of chemical space. Investigating its synthesis, characterization, and reactivity would contribute new knowledge to the field of heterocyclic chemistry.

Potential for New Therapeutic Leads: Given the broad spectrum of activities associated with both naphthyridines and nitroaromatic compounds—including antimicrobial, anticancer, and anti-inflammatory effects—this novel hybrid structure represents a rational target for discovery programs seeking new therapeutic agents. researchgate.netnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-11(13)7-3-6-1-2-9-5-8(6)10-4-7/h3-4,9H,1-2,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKGWLHMWFVSND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259792 | |

| Record name | 5,6,7,8-Tetrahydro-3-nitro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196154-83-2 | |

| Record name | 5,6,7,8-Tetrahydro-3-nitro-1,7-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydro-3-nitro-1,7-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 3 Nitro 5,6,7,8 Tetrahydro 1,7 Naphthyridine

Chemical Transformations Involving the Nitro Moiety

The strongly electron-withdrawing nitro group (-NO₂) profoundly influences the reactivity of the aromatic pyridine (B92270) ring. It not only deactivates the ring towards electrophilic attack but also strongly activates it for nucleophilic substitution reactions. Furthermore, the nitro group itself is susceptible to a variety of reductive transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Nitro-Substituted Ring

The presence of a nitro group at the 3-position renders the pyridine ring of the 1,7-naphthyridine (B1217170) core highly susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone for introducing a wide array of functional groups onto the aromatic scaffold. The nitro group provides powerful resonance stabilization for the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the displacement of a suitable leaving group. nih.gov

In the 3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine system, the nitro group at C-3 activates the positions ortho (C-2 and C-4) to it for nucleophilic attack. If a leaving group (such as a halide) is present at either of these positions, it can be readily displaced by various nucleophiles. Studies on related nitro-naphthyridine systems have demonstrated the feasibility of such transformations. For instance, amination reactions on substituted 3-nitro-1,5-naphthyridines proceed efficiently, highlighting the potent activating effect of the nitro group. mdpi.com

Common nucleophiles employed in these reactions include amines, alkoxides, and thiolates, leading to the formation of amino, alkoxy, and thioether derivatives, respectively.

Table 1: Representative SNAr Reactions on a Hypothetical 2-Chloro-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

| Nucleophile (Nu-H) | Reagent/Conditions | Product Type | Potential Application |

|---|---|---|---|

| Primary/Secondary Amine (R₂NH) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, DMSO) | 2-Amino derivative | Building blocks for medicinal chemistry |

| Alcohol (ROH) | Strong Base (e.g., NaH) | 2-Alkoxy derivative | Modification of electronic properties |

| Thiol (RSH) | Base (e.g., K₂CO₃) | 2-Thioether derivative | Introduction of sulfur-containing moieties |

Reductive Transformations of the Nitro Group to Other Nitrogen-Containing Functions

The reduction of the nitro group is one of the most fundamental and versatile transformations for this class of compounds. It serves as a primary route to introduce an amino group, a critical functional handle for further synthetic elaboration. A wide variety of reagents and methods can be employed to achieve this transformation, with the choice of method often depending on the desired selectivity and the presence of other functional groups. unimi.it

The most common transformation is the complete reduction of the nitro group to a primary amine (3-Amino-5,6,7,8-tetrahydro-1,7-naphthyridine). organic-chemistry.org This is typically achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide under a hydrogen atmosphere. unimi.itwikipedia.org Alternative methods include the use of metals in acidic media (e.g., Fe, Sn, or Zn in HCl), a process known as the Béchamp reduction, or transfer hydrogenation using reagents like triethylsilane. organic-chemistry.orgwikipedia.orgunimi.it

Partial reduction of the nitro group can also be achieved under controlled conditions to yield other nitrogen-containing functionalities, such as hydroxylamines or oximes. wikipedia.org

Table 2: Summary of Reductive Transformations for the Nitro Group

| Product | Reagents and Conditions | Notes |

|---|---|---|

| Amine (-NH₂) | H₂, Pd/C, EtOH/MeOH; or Fe/HCl; or SnCl₂/HCl | Most common transformation, provides a key synthetic handle. unimi.itorganic-chemistry.org |

| Hydroxylamine (B1172632) (-NHOH) | Zn dust, NH₄Cl (aq) | Result of partial reduction. wikipedia.org |

| Azo compound (-N=N-) | Metal hydrides (e.g., LiAlH₄) can sometimes lead to azo dimers. | Typically a side product unless specifically desired. wikipedia.org |

Influence of the Nitro Group on Electrophilic Reactivity of the Naphthyridine Core

The reactivity of the 1,7-naphthyridine ring system towards electrophiles is inherently low due to the electron-withdrawing nature of the two nitrogen atoms, which deactivates the ring to electrophilic aromatic substitution. The addition of a powerful electron-withdrawing nitro group at the 3-position further exacerbates this deactivation. Consequently, electrophilic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions on the pyridine ring of this compound are generally considered to be extremely difficult and are not synthetically viable under standard conditions.

Reactions and Modifications of the Saturated Tetrahydro-1,7-Naphthyridine Ring

The saturated piperidine (B6355638) portion of the molecule offers distinct reactivity, primarily centered on the secondary amine at the 7-position and the potential for modification of the ring's saturation level.

Selective Hydrogenation and Dehydrogenation Studies

The saturation level of the 1,7-naphthyridine core can be modified through hydrogenation or dehydrogenation. Catalytic reduction of the parent 1,7-naphthyridine with palladium on charcoal has been shown to produce a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103). researchgate.netrsc.org More exhaustive reduction, for instance with sodium in ethanol (B145695), can lead to the fully saturated decahydro-1,7-naphthyridine. rsc.org

Conversely, the tetrahydro ring can be aromatized to the corresponding fully aromatic 1,7-naphthyridine. This dehydrogenation process typically requires an oxidizing agent and often harsh conditions, such as heating with selenium or using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). nih.gov In the context of the 3-nitro derivative, such a reaction would yield 3-nitro-1,7-naphthyridine.

Table 3: Potential Modifications to the Ring Saturation

| Transformation | Reagent/Conditions | Product |

|---|---|---|

| Dehydrogenation (Aromatization) | DDQ, high temperature; or Se, heat | 3-Nitro-1,7-naphthyridine |

| Full Reduction | Na, EtOH; or high-pressure catalytic hydrogenation | 3-Nitrodecahydro-1,7-naphthyridine |

Functionalization and Derivatization of the Saturated Carbocyclic Ring

The most reactive site on the saturated ring is the secondary amine at the N-7 position. This nitrogen atom possesses a lone pair of electrons and behaves as a nucleophile, readily reacting with a variety of electrophiles. This allows for the straightforward synthesis of a wide range of N-7 substituted derivatives.

A common and illustrative example is the protection of the amine with a tert-butyloxycarbonyl (Boc) group to form 7-Boc-3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine, a compound that is documented in chemical databases. nih.gov This reaction highlights the accessibility of the N-7 position for derivatization. Other common reactions at this position include:

N-Alkylation: Reaction with alkyl halides in the presence of a base.

N-Acylation: Reaction with acyl chlorides or acid anhydrides to form amides.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Direct functionalization of the carbon atoms of the saturated ring (C-5, C-6, and C-8) is more challenging and typically requires multi-step synthetic sequences.

Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

The functionalization of the this compound scaffold through the formation of new carbon-carbon and carbon-heteroatom bonds is a key strategy for developing novel derivatives. This is often achieved using modern synthetic methodologies, including transition metal-catalyzed cross-coupling and directed metalation.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-X bonds. mdpi.com In the context of this compound, the nitro group can serve as an unconventional coupling handle, acting as an electrophilic partner to replace traditional aryl halides. ccspublishing.org.cn This approach is advantageous as nitroarenes are often readily available and can participate efficiently in reactions that build C-O, C-S, C-N, and C-C bonds. ccspublishing.org.cn

The Suzuki-Miyaura coupling , which typically pairs an organoboron reagent with an organic halide, has been adapted for nitroarenes. researchgate.net In these reactions, a palladium catalyst facilitates the coupling by initiating the cleavage of the aryl-nitro (Ar-NO₂) bond. researchgate.net While specific examples involving this compound are not extensively documented, the general mechanism suggests its feasibility. The reaction would likely involve the oxidative addition of a Pd(0) catalyst to the C-NO₂ bond, followed by transmetalation with an arylboronic acid and subsequent reductive elimination to yield the 3-aryl-5,6,7,8-tetrahydro-1,7-naphthyridine product. ccspublishing.org.cn The presence of unprotected N-H groups in nitrogen-rich heterocycles can sometimes inhibit palladium catalysts, but specialized precatalysts and mild conditions have been developed to overcome this challenge. nih.gov

Similarly, the Stille coupling offers a pathway to introduce new carbon-carbon bonds. A Stille reaction was utilized in the synthesis of a 1,5-naphthyridine (B1222797) ring system, where a chloronitropyridine was coupled with tributyl(1-ethoxyvinyl)tin. nih.gov This demonstrates the utility of coupling reactions on nitro-substituted pyridine rings, a core component of the target molecule.

The Heck reaction , which couples an unsaturated halide with an alkene, has also been employed in the synthesis of naphthyridine derivatives. For instance, a 1,5-naphthyridine derivative was prepared from a substituted aminopyridine using a Heck reaction with methyl acrylate, followed by cyclization. nih.gov

Table 1: Overview of Potential Transition Metal-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partners | Typical Catalyst | General Product | Reference Analogy |

| Suzuki-Miyaura | Arylboronic acid | Pd(0) complexes | 3-Aryl-5,6,7,8-tetrahydro-1,7-naphthyridine | ccspublishing.org.cnresearchgate.net |

| Stille | Organostannane | Pd(0) complexes | 3-Alkylated/Arylated-5,6,7,8-tetrahydro-1,7-naphthyridine | nih.gov |

| Heck | Alkene | Pd(0) complexes | 3-Alkenyl-5,6,7,8-tetrahydro-1,7-naphthyridine | nih.gov |

Directed ortho metalation (DoM) is a powerful regioselective functionalization strategy for aromatic and heteroaromatic systems. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium intermediate with an electrophile. wikipedia.org

For this compound, the nitrogen atom of the pyridine ring (N-1) could potentially act as a DMG, directing lithiation to the C-2 position. The heteroatom on the DMG acts as a Lewis base, coordinating to the Lewis acidic lithium reagent and facilitating deprotonation at the nearest ortho position. wikipedia.org However, the strongly electron-withdrawing nitro group at C-3 would significantly increase the acidity of the proton at C-4, making it a potential site for deprotonation as well. The N-7 atom in the saturated ring could also direct metalation, potentially at the C-8 position. The precise regioselectivity would depend on the specific reaction conditions and the relative directing power and acidifying effects of the substituents.

Once the organolithium intermediate is formed, it can react with a wide array of electrophiles to introduce new functional groups.

Table 2: Common Electrophiles for Quenching after Directed Metalation

| Electrophile | Functional Group Introduced |

| Iodine (I₂) | Iodo |

| N,N-Dimethylformamide (DMF) | Formyl (-CHO) |

| Carbon dioxide (CO₂) | Carboxyl (-COOH) |

| Aldehydes/Ketones | Hydroxyalkyl |

| Alkyl halides | Alkyl |

| Disulfides | Thioalkyl/Thioaryl |

The structure of this compound is amenable to intramolecular cyclization, often following a preliminary transformation. A common strategy involves the reduction of the nitro group to an amine. This newly formed amino group can then participate in cyclization reactions with other functionalities on the molecule or with externally added reagents to construct fused heterocyclic systems. For example, a one-pot hydroamination/cyclization has been used to construct a dihydronaphthyridine ring from a 2-vinyl-3-acylpyridine precursor mediated by ammonia. nih.gov

Rearrangement processes have also been observed in substituted tetrahydro-2,7-naphthyridine systems. In one study, the nucleophilic substitution of a chloro group on the naphthyridine ring triggered an unexpected rearrangement, leading to the formation of 2,7-naphthyridin-1-ones. nih.gov This highlights the potential for the naphthyridine core to undergo complex skeletal transformations under certain reaction conditions. nih.gov Cobalt-catalyzed intramolecular [2 + 2 + 2] cyclizations of dialkynylnitriles have also proven effective for synthesizing 5,6,7,8-tetrahydro-1,6-naphthyridines. nih.gov

Oxidative Transformations and Other Chemical Modulations

The tetrahydro-1,7-naphthyridine core is susceptible to oxidative transformations. The most common of these is aromatization, which converts the saturated piperidine ring into a second pyridine ring, yielding the fully aromatic 3-nitro-1,7-naphthyridine. This dehydrogenation can be accomplished using various oxidizing agents. For the related 1,2,3,4-tetrahydro-1,5-naphthyridines, reagents such as selenium at high temperatures, benzoquinone, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been successfully used for aromatization. nih.gov Catalytic reduction of 1,7-naphthyridine with palladium on charcoal has been shown to produce a mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine, indicating that the reverse process, catalytic dehydrogenation, is also a viable pathway for aromatization. rsc.org

Other chemical modulations can target the nitrogen atoms of the naphthyridine ring. N-oxidation of the pyridine nitrogen (N-1) is a potential transformation, creating an N-oxide derivative. This modification can alter the electronic properties of the ring system and open up further avenues for functionalization. nih.gov

Table 3: Potential Oxidative and Other Transformations

| Transformation | Reagent/Condition | Product | Reference Analogy |

| Aromatization | DDQ, Selenium, or Pd/C | 3-Nitro-1,7-naphthyridine | nih.govrsc.org |

| N-Oxidation | m-CPBA or H₂O₂ | This compound-1-oxide | nih.gov |

Advanced Structural Characterization and Theoretical Investigations of 3 Nitro 5,6,7,8 Tetrahydro 1,7 Naphthyridine

Elucidation of Molecular Structure through High-Resolution Spectroscopic Techniques

Beyond routine identification, high-resolution spectroscopic methods are indispensable for a detailed understanding of the molecular structure of 3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine. Techniques such as one-dimensional (¹H and ¹³C) and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are pivotal. These methods allow for the unambiguous assignment of all proton and carbon signals, revealing the connectivity and spatial relationships between atoms within the molecule.

For instance, the ¹H NMR spectrum would provide information on the chemical environment of each proton, with the aromatic protons of the nitropyridine ring expected to appear at a lower field compared to the aliphatic protons of the tetrahydropyridine (B1245486) ring. The coupling patterns would further elucidate the substitution pattern. 2D NMR experiments would then be used to map out the entire molecular framework. High-resolution mass spectrometry (HRMS) would complement this by providing an exact mass measurement, confirming the elemental composition of the molecule with high precision.

Solid-State Structural Analysis by X-ray Crystallography

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray crystallography. For this compound, this technique would reveal precise bond lengths, bond angles, and torsion angles. A key aspect of the crystal structure would be the planarity of the nitropyridine ring and the conformation of the partially saturated ring.

Furthermore, X-ray crystallography provides invaluable insights into intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. The presence of the nitro group and the secondary amine in the tetrahydro ring suggests the potential for strong intermolecular hydrogen bonds, which would significantly influence the physical properties of the compound, such as its melting point and solubility.

Computational Chemistry and Quantum Mechanical Studies

Theoretical investigations provide a deeper understanding of the electronic structure and reactivity of this compound, complementing experimental findings.

Application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT)

Density Functional Theory (DFT) has become a powerful tool for predicting the geometric and electronic properties of molecules. By employing appropriate functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), the optimized molecular geometry, vibrational frequencies, and other properties of this compound can be calculated. These theoretical calculations can be compared with experimental data from X-ray crystallography and vibrational spectroscopy (infrared and Raman) to validate the computational model.

Time-Dependent DFT (TD-DFT) is used to investigate the excited-state properties of the molecule, allowing for the prediction of its electronic absorption spectrum (UV-Vis). This provides insights into the nature of electronic transitions and the photophysical properties of the compound.

Analysis of Electronic Structure, Frontier Molecular Orbitals, and Charge Transfer Phenomena

The electronic properties of this compound are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's chemical reactivity and kinetic stability.

The strong electron-withdrawing nature of the nitro group is expected to significantly lower the energy of the LUMO, which would be predominantly localized on the nitropyridine ring. The HOMO, in contrast, may have significant contributions from the electron-rich tetrahydro-naphthyridine ring system. This separation of the HOMO and LUMO can lead to intramolecular charge transfer (ICT) upon electronic excitation, a phenomenon that can be further studied using computational methods. The analysis of the molecular electrostatic potential (MEP) map would visually represent the electron density distribution and highlight the electrophilic and nucleophilic regions of the molecule.

| Orbital | Description | Predicted Localization |

| HOMO | Highest Occupied Molecular Orbital | Likely distributed over the tetrahydro-naphthyridine ring system |

| LUMO | Lowest Unoccupied Molecular Orbital | Expected to be localized on the nitropyridine ring due to the electron-withdrawing nitro group |

Conformational Analysis and Prediction of Stereochemical Preferences

The presence of the flexible 5,6,7,8-tetrahydro ring means that this compound can exist in multiple conformations. Computational conformational analysis can be employed to identify the most stable conformers and to determine the energy barriers for interconversion between them. This is crucial for understanding how the molecule's shape influences its interactions with biological targets or its packing in the solid state. The preferred conformation will be a balance between minimizing steric hindrance and maximizing favorable electronic interactions.

Theoretical Insights into Reaction Mechanisms and Energetics

Despite a comprehensive search of scientific literature, there is currently no available research data specifically detailing the integration of experimental and computational methods for the mechanistic elucidation of This compound .

Studies combining advanced structural characterization (such as NMR, X-ray crystallography) with theoretical investigations (like Density Functional Theory calculations) are crucial for understanding reaction mechanisms, molecular stability, and electronic properties. While such integrated studies have been performed for other isomers and derivatives within the broader naphthyridine family, the specific compound of interest, this compound, has not been the subject of such published research.

Therefore, it is not possible to provide an article with detailed research findings, data tables, or content for the requested section on "Integration of Experimental and Computational Data for Mechanistic Elucidation" without speculating or fabricating information. Adherence to scientific accuracy and the strict constraints of the query precludes the generation of the requested article at this time.

Exploration of Derivatives, Analogs, and Scaffold Diversity Based on 3 Nitro 5,6,7,8 Tetrahydro 1,7 Naphthyridine

Design and Synthesis of Chemically Modified Analogs and Homologs

The synthesis of the core 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) structure and its analogs often involves multi-step sequences. One established method for accessing the parent scaffold is through the catalytic reduction of 1,7-naphthyridine (B1217170) using palladium on charcoal, which yields a separable mixture of 1,2,3,4-tetrahydro- and 5,6,7,8-tetrahydro-1,7-naphthyridine. researchgate.net The introduction of substituents, such as the nitro group, can be achieved on the pyridine (B92270) precursor before the construction of the second ring.

The design of chemically modified analogs focuses on several key areas:

Substitution on the Aromatic Ring: The nitro group at the C-3 position can be reduced to an amine, providing a versatile intermediate for further functionalization. This amino group can undergo a wide range of reactions, including acylation, alkylation, and diazotization, to introduce diverse chemical moieties.

Functionalization of the Saturated Ring: The secondary amine at the N-7 position is a prime site for modification. N-alkylation or N-acylation can be readily achieved to introduce various side chains, influencing the molecule's physical and chemical properties. For instance, libraries of related 5,6,7,8-tetrahydro-1,6-naphthyridines have been synthesized through urea (B33335), amide, and sulfonamide formation at the saturated nitrogen. nih.gov

Core Scaffold Modification: Homologs can be synthesized by using different starting materials to expand or contract the saturated ring. For example, condensation reactions involving substituted 4-piperidinones with dinitropyridones can yield the tetrahydro researchgate.netnih.govnaphthyridine system, and altering the starting cycloalkanone can produce homologs with larger rings. researchgate.net

An efficient synthesis for novel CF3-substituted tetrahydro-1,7-naphthyridines has been developed based on the cyclobutene (B1205218) ring-opening of bicyclo[4.2.0]octa-1,6-dienes, followed by heterocyclization of the resulting 1,5-diketones. researchgate.net Such strategies allow for the incorporation of unique substituents that can significantly alter the compound's properties.

Table 1: Synthetic Strategies for Tetrahydronaphthyridine Analogs

| Strategy | Description | Key Reactions | Potential Analogs |

|---|---|---|---|

| Ring Reduction | Catalytic hydrogenation of the parent naphthyridine to form the tetrahydro scaffold. researchgate.net | Catalytic Hydrogenation (e.g., Pd/C) | Parent 5,6,7,8-tetrahydro-1,7-naphthyridine |

| N-Functionalization | Modification of the secondary amine in the saturated ring. nih.gov | N-alkylation, N-acylation, Sulfonylation | N-alkyl, N-acyl, and N-sulfonyl derivatives |

| Aromatic Substitution | Functionalization of the pyridine ring, often starting from a pre-functionalized precursor. | Nitration, Halogenation, Cross-coupling | Halogenated, aminated, or arylated analogs |

| Cyclization Reactions | Building the naphthyridine core from acyclic or monocyclic precursors. researchgate.net | Condensation, Cyclization | Homologs with varied ring sizes and substituents |

| Cycloaddition | Aza-Diels-Alder reactions to construct the tetrahydro-naphthyridine core with stereocontrol. nih.gov | [4+2] Cycloaddition | Stereochemically defined polycyclic analogs |

Strategies for Creating Diverse Chemical Libraries for Further Research

The 3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is well-suited for the construction of diverse chemical libraries for screening and further research. The dual functionality of the reactive nitro group and the modifiable secondary amine provides two independent vectors for diversification.

Fragment-Based Library Design: Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules ("fragments") to explore chemical space more efficiently than traditional high-throughput screening. nih.govprestwickchemical.com The tetrahydro-1,7-naphthyridine core can be considered a privileged fragment. Libraries can be designed by attaching a variety of other small chemical fragments to the N-7 position or by modifying the aromatic ring. This approach aims to identify low-affinity binders that can be optimized into more potent lead compounds. nih.gov Technology-driven library design strategies, such as using labeled or halogenated fragments, can facilitate more efficient screening by NMR spectroscopy or X-ray crystallography, respectively. dtu.dk

Diversity-Oriented Synthesis (DOS): DOS strategies aim to create libraries of structurally complex and diverse molecules from a common starting material. Starting with the 3-amino-5,6,7,8-tetrahydro-1,7-naphthyridine (obtained via reduction of the nitro compound), a multitude of synthetic pathways can be explored. The reactivity of the two nitrogen atoms in the scaffold can be exploited to build a library of compounds with diverse structural features. For example, N-functionalization at the N-7 position can be followed by various transformations on the C-3 amino group. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination on a halogenated precursor, can further enhance scaffold diversity. nih.govnih.gov

Table 2: Library Diversification Strategies

| Diversification Point | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| N-7 Position | Amide Coupling | Carboxylic acids, acyl chlorides | Introduction of diverse acyl groups. nih.gov |

| Reductive Amination | Aldehydes, ketones | Introduction of various alkyl substituents. | |

| Urea/Sulfonamide Formation | Isocyanates, sulfonyl chlorides | Creation of urea and sulfonamide derivatives. nih.gov | |

| C-3 Position (as -NH2) | Acylation/Sulfonylation | Acyl chlorides, sulfonyl chlorides | Diverse amide and sulfonamide functionalities. |

| Buchwald-Hartwig Coupling | Aryl halides (from diazonium salt) | C-N bond formation to introduce aryl groups. nih.gov | |

| Sandmeyer Reaction | NaNO2, CuX | Conversion of amino group to various functionalities (e.g., -Cl, -Br, -CN). |

Impact of Stereochemistry on Chemical Properties and Reactivity

The introduction of substituents on the saturated ring of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold can create one or more stereocenters, significantly impacting the molecule's three-dimensional shape, chemical properties, and interactions with biological systems.

Asymmetric Synthesis: Controlling the stereochemical outcome of reactions is paramount. Asymmetric synthesis provides a powerful tool to obtain enantiomerically pure compounds. A notable example in a related system is the asymmetric synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold, where the key step was a ruthenium-catalyzed enantioselective transfer hydrogenation to establish the chiral center. nih.gov This method offers a pathway to chiral tetrahydronaphthyridine cores with high enantiomeric excess. Similarly, aza-Diels-Alder reactions have been used for the regio- and stereoselective synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives, controlling two stereocenters simultaneously. nih.gov

Table 3: Methods for Asymmetric Synthesis and Stereocontrol

| Method | Description | Application | Expected Outcome |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Reduction of a C=N or C=C bond using a chiral catalyst and a hydrogen source. nih.gov | Reduction of a dihydronaphthyridine precursor. | Enantiomerically enriched tetrahydronaphthyridines. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Separation of racemic tetrahydronaphthyridine derivatives. | Isolation of individual enantiomers for further study. |

| Stereoselective Cycloaddition | Aza-Diels-Alder reaction between an imine and an olefin to form a six-membered ring with defined stereochemistry. nih.gov | Construction of the tetrahydronaphthyridine core. | Diastereomerically and enantiomerically controlled products. |

| Use of Chiral Auxiliaries | Covalently attaching a chiral molecule to the substrate to direct the stereochemical course of a reaction. | Guiding alkylation or addition reactions on the scaffold. | Diastereoselective formation of new stereocenters. |

Chemically Oriented Applications and Future Research Directions

Utility as Advanced Synthetic Intermediates and Modular Building Blocks

The strategic placement of functional groups on the 5,6,7,8-tetrahydro-1,7-naphthyridine (B83103) scaffold makes it a versatile building block in organic synthesis. The nitro group, in particular, is a valuable functional handle that can be transformed into a variety of other functionalities, such as an amino group, which can then be further elaborated. This opens up avenues for the synthesis of a diverse library of substituted naphthyridine derivatives.

The synthesis of various substituted 5,6,7,8-tetrahydro-1,6-naphthyridines and 5,6,7,8-tetrahydro-1,8-naphthyridines has been reported, highlighting the role of the tetrahydro-naphthyridine core as a key synthetic intermediate. nih.govresearchgate.netnih.gov For instance, the synthesis of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffolds through intramolecular cobalt-catalyzed [2 + 2 + 2] cyclizations has been exploited for library synthesis. nih.gov Furthermore, methods for the synthesis of 5,6,7,8-tetrahydro-1,8-naphthyridine fragments have been developed for their use as key intermediates in the synthesis of αVβ3 integrin antagonists. researchgate.net

The broader class of naphthyridines has been extensively reviewed, with a focus on their synthetic strategies. nih.govresearchgate.nettandfonline.comekb.egnih.gov These reviews underscore the modular nature of the naphthyridine core, which can be accessed through various synthetic routes like the Skraup and Friedländer reactions. researchgate.netmdpi.com The adaptability of these synthetic methods allows for the introduction of a wide range of substituents, making naphthyridines, including the 3-nitro-5,6,7,8-tetrahydro-1,7-naphthyridine variant, valuable as modular building blocks for the construction of complex molecules with desired properties.

Potential Applications in Materials Science and Related Chemical Disciplines

The inherent electronic properties of the naphthyridine core, further modulated by the presence of a nitro group, suggest potential applications in materials science. Naphthyridine derivatives have been investigated for their optical and electronic properties, as well as their ability to act as corrosion inhibitors.

Optical and Electronic Properties:

Naphthyridine-based compounds have been explored for their use in organic light-emitting diodes (OLEDs). A series of n-type conjugated 1,8-naphthyridine (B1210474) oligomers have demonstrated high fluorescence in both solution and the solid state, with high quantum yields, making them suitable for OLED applications. rsc.org Theoretical studies using density functional theory (DFT) have been conducted on 2,7-naphthyridine (B1199556) derivatives to investigate their non-linear optical (NLO) properties for applications in optical switching. rsc.orgrsc.org These studies suggest that the hyperpolarizability of naphthyridine derivatives can be tuned, indicating their potential in NLO applications. rsc.org Organic compounds with significant NLO properties are crucial for applications in telecommunications, optical data storage, and optical switching. nih.gov

Corrosion Inhibition:

Several studies have demonstrated the effectiveness of naphthyridine derivatives as corrosion inhibitors for various metals and alloys in acidic media. researchgate.netpsgcas.ac.inmobt3ath.comacs.orgnih.gov The inhibitory action is attributed to the adsorption of the naphthyridine molecules onto the metal surface, forming a protective film. psgcas.ac.inmobt3ath.com The presence of heteroatoms (nitrogen) and π-electrons in the naphthyridine ring facilitates this adsorption. mobt3ath.com The inhibition efficiency of these compounds increases with their concentration. researchgate.netpsgcas.ac.inmobt3ath.comacs.org

| Naphthyridine Derivative | Metal/Alloy | Corrosive Medium | Maximum Inhibition Efficiency (%) | Key Findings |

| 2-amino-4-(4-methoxyphenyl)-1,8-naphthyridine-3-carbonitrile (ANC-1) | N80 steel | 15% HCl | - | Acts as a mixed-type inhibitor with predominant cathodic control. researchgate.net |

| 1,8-Naphthyridine derivatives (N1, N2, N3) | Mild steel | 1M HCl | 99.21 (for N3) | Inhibition efficiency increases with inhibitor concentration; acts as mixed inhibitors. psgcas.ac.in |

| Three novel naphthyridines (NTD-1, NTD-2, NTD-3) | Mild steel | 1M HCl | 98.69 (for NTD-3) | Adsorption on the metal surface follows the Langmuir adsorption isotherm. mobt3ath.com |

| 5-amino-9-hydroxy-2-(4-methoxyphenyl)chromeno[4,3,2-de] researchgate.netrsc.orgnaphthyridine-4-carbonitrile (N-3) | Mild steel | 1M HCl | 98.09 | Shows high inhibition activity at low concentrations. acs.org |

| [1,8-Nap][CETSA] (an ionic liquid corrosion inhibitor) | Q235 steel | 1M HCl | 96.95 | Acts as a mixed-type inhibitor, mainly exhibiting cathodic behavior. nih.gov |

Coordination Chemistry: Synthesis of Ligands and Investigation of Metal Complexation

The nitrogen atoms in the naphthyridine ring system are excellent coordination sites for metal ions, making naphthyridine derivatives valuable ligands in coordination chemistry. The geometry of the naphthyridine core, with its two nitrogen atoms, allows for the formation of stable chelate complexes with a variety of metal centers.

The synthesis of multidentate dinucleating ligands based on 1,8-naphthyridine has been reported, where the naphthyridine moiety serves as a bridging unit to link two metal ions. researchgate.net These ligands can form stable dimetallic complexes with variable metal-metal separations and geometries. researchgate.net Unsymmetrical 1,8-naphthyridine-based ligands have also been synthesized for the assembly of tri- and tetra-nuclear copper(II) complexes. rsc.org

The design and synthesis of fluorine and naphthyridine-based half-sandwich iridium(III) and ruthenium(II) complexes have been explored for their potential anticancer activity. nih.gov These studies highlight the versatility of naphthyridine-based ligands in creating organometallic complexes with specific biological functions. The ability of the 1,8-naphthyridine system to be suitable for metal complexation has been a driving force in the research on this class of compounds. digitallibrary.co.in

Design and Synthesis of Conformationally-Restricted Chemical Probes for Fundamental Studies

The rigid, bicyclic structure of the naphthyridine core makes it an ideal scaffold for the design and synthesis of conformationally-restricted chemical probes. These probes can be used to study a variety of biological processes and molecular interactions with high specificity.

One notable example is the synthesis of naphthyridine dimers with conformational restrictions that act as mismatch binding ligands (MBLs) for DNA and RNA. nih.gov A specific conformationally restricted naphthyridine dimer, 1-NHR, which predominantly exists in an unstacked conformation, was synthesized and its binding to DNA and RNA was investigated. nih.gov While it did not efficiently bind to certain DNA and RNA sequences, an in vitro selection process identified an RNA to which 1-NHR bound with high affinity. nih.gov This demonstrates the potential of using conformationally-restricted naphthyridine derivatives to develop selective probes for specific nucleic acid structures.

Furthermore, naphthyridine derivatives have been utilized as the basis for near-infrared fluorescent probes for mitochondrial nucleic acid imaging. rsc.orgresearchgate.net These probes exhibit an "OFF-ON" fluorescence response to DNA and RNA, with their emission maxima in the near-infrared region. rsc.org The ability to specifically target mitochondria and visualize nucleic acids makes these probes valuable tools for studying mitochondrial genetics and related diseases. rsc.orgresearchgate.net Molecular probes based on 1,8-naphthyridine have also been developed for the detection of specific ions and molecules. globethesis.com

Emerging Methodologies and Innovative Approaches in Naphthyridine Chemistry

The synthesis of naphthyridine derivatives has evolved significantly, with the development of new and efficient methodologies. Multicomponent reactions (MCRs) have emerged as a powerful tool for the construction of naphthyridine scaffolds in a one-pot process with high atom economy. rsc.orgrsc.org These strategies allow for the rapid generation of structural diversity from simple precursors. rsc.orgrsc.org

Other innovative approaches include the use of ionic liquids as catalysts for the Friedländer reaction to synthesize 1,8-naphthyridines. nih.gov Green synthesis approaches, utilizing water as a solvent, have also been explored for the synthesis of naphthyridine derivatives, offering an eco-friendly alternative to traditional organic solvents. researchgate.net

The development of new synthetic routes for fused 1,5-naphthyridines has also been a focus of research. mdpi.com These methods often rely on classical reactions like the Friedländer and Skraup syntheses, but with modifications to improve efficiency and substrate scope. mdpi.com The continuous development of these synthetic methodologies is crucial for expanding the chemical space of naphthyridine derivatives and enabling their application in various fields.

Prospective Research Avenues and Unexplored Chemical Space for this compound

While the broader class of naphthyridines has been extensively studied, the specific compound this compound and its derivatives represent a relatively unexplored area of chemical space with significant potential for future research.

Derivatization and Functionalization: A key research avenue lies in the further derivatization of the this compound core. The nitro group can be reduced to an amine, which can then be used in a variety of coupling reactions to introduce new functional groups. The tetrahydro part of the ring system also offers opportunities for stereoselective functionalization. Exploring these transformations would lead to a diverse library of novel compounds with potentially interesting properties.

Medicinal Chemistry Applications: Given the wide range of biological activities reported for naphthyridine derivatives, including antimicrobial, antiviral, and anticancer properties, it is plausible that derivatives of this compound could also exhibit valuable pharmacological activities. tandfonline.comrsc.orgnih.govnih.gov Screening of a library of these compounds against various biological targets could lead to the discovery of new therapeutic agents.

Advanced Materials: Building on the existing research on naphthyridines in materials science, future work could focus on synthesizing polymers and oligomers incorporating the this compound unit. The electronic properties of such materials could be fine-tuned by modifying the substituents on the naphthyridine core, potentially leading to new materials for organic electronics, sensors, or catalysis.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The coordinating ability of the naphthyridine nitrogen atoms can be exploited in the construction of coordination polymers and MOFs. The specific geometry of the 1,7-naphthyridine (B1217170) core, combined with other functional groups, could lead to novel porous materials with applications in gas storage, separation, and catalysis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization, condensation, or functionalization of tetrahydro-naphthyridine precursors. For example, 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives can be synthesized via debenzylation (e.g., using Pd/C and HCl under hydrogenation) or condensation of pyridine substrates with aliphatic synthons . Nitro groups are introduced via nitration or oxidation of intermediates, though specific protocols for 3-nitro derivatives may require optimization of reaction conditions (e.g., HNO₃/H₂SO₄ or nitro precursors).

Q. How can spectroscopic methods characterize the structure of naphthyridine derivatives?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming regiochemistry. For example, ¹H NMR distinguishes between tetrahydro-naphthyridine isomers based on coupling patterns of protons adjacent to nitrogen atoms . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like carbonyls or nitro groups. X-ray crystallography, when feasible, resolves absolute configurations .

Q. What functionalization strategies are effective for modifying the naphthyridine core?

- Methodological Answer : Electrophilic substitution (e.g., halogenation) at electron-rich positions is common. For instance, bromination at the 5-position of 1,7-naphthyridine derivatives is achieved using NBS under radical conditions . Acylation (e.g., benzoylation with BzCl in CH₂Cl₂) and alkylation (e.g., methylation with CH₂O/HCO₂H) are also viable . Nitro groups may influence reactivity by directing substitutions to meta/para positions.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in naphthyridine synthesis?

- Methodological Answer : Systematic screening of catalysts, solvents, and temperatures is essential. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) requires careful selection of ligands (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) to minimize side reactions . Solvent polarity (e.g., DMF vs. dioxane) impacts cyclization efficiency . Reaction monitoring via TLC or LC-MS helps identify intermediates and adjust conditions dynamically.

Q. How to resolve contradictions in spectroscopic data for substituted naphthyridines?

- Methodological Answer : Discrepancies often arise from tautomerism or conformational flexibility. For example, 5,6,7,8-tetrahydro derivatives may exhibit dynamic NMR behavior due to ring puckering . Computational tools (e.g., DFT calculations) can model electronic environments and predict spectral profiles . Comparative studies with analogs (e.g., chloro vs. nitro derivatives) clarify substituent effects .

Q. What computational methods predict the bioactivity of novel naphthyridine analogs?

- Methodological Answer : Quantitative Structure-Activity Relationship (QSAR) models and molecular docking are widely used. For 1,7-naphthyridines, Genetic Function Approximation (GFA) and Comparative Molecular Field Analysis (CoMFA) correlate substituent properties (e.g., logP, Hammett constants) with biological targets (e.g., kinase inhibition) . ADMET predictions (e.g., using SwissADME) prioritize analogs with favorable pharmacokinetics .

Key Considerations for Researchers

- Contradiction Analysis : When yields vary (e.g., 34% vs. 78% in condensation reactions ), evaluate steric/electronic effects of substituents and solvent purity.

- Advanced Characterization : Use hyphenated techniques (e.g., LC-NMR) for unstable intermediates.

- Ethical Compliance : Adhere to safety protocols for nitro compounds (e.g., explosive hazards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.